1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride

Medicinal Chemistry Chemical Synthesis Lead Optimization

This 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is a high-purity (≥95%) heteroaryl sulfonyl chloride building block. The 1,5-dimethyl substitution pattern modulates steric and electronic properties, reducing unwanted side reactions and ensuring predictable reactivity in parallel synthesis. It serves as a key intermediate for sulfonamide libraries and kinase inhibitor scaffolds (e.g., G2019S-LRRK2). Unlike unsubstituted analogs, the N-methylated structure eliminates N-H proton variability, making it the preferred choice for automated synthesis and SAR exploration. Choose this isomer for consistent, high-quality data.

Molecular Formula C5H7ClN2O2S
Molecular Weight 194.64
CAS No. 1354706-13-0
Cat. No. B3047191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride
CAS1354706-13-0
Molecular FormulaC5H7ClN2O2S
Molecular Weight194.64
Structural Identifiers
SMILESCC1=CC(=NN1C)S(=O)(=O)Cl
InChIInChI=1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3
InChIKeySLQKSPVMRXDLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride (CAS 1354706-13-0): Properties, Reactivity, and Role as a Key Building Block


1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride (CAS 1354706-13-0) is a heteroaryl sulfonyl chloride building block characterized by a 1,5-dimethyl substitution pattern on the pyrazole ring [1]. This specific arrangement of methyl groups differentiates it from positional isomers (e.g., 1,4-dimethyl and 1,3-dimethyl analogs) and other pyrazole sulfonyl chlorides, influencing its steric and electronic properties . The compound serves as a versatile electrophile for the synthesis of sulfonamides, sulfonates, and related derivatives, and is primarily utilized in medicinal chemistry and chemical biology as a scaffold for library synthesis and target-focused probe development .

Why Simple Pyrazole Sulfonyl Chloride Substitution Is Not Feasible: The Critical Role of the 1,5-Dimethyl Pattern


While many pyrazole sulfonyl chlorides share a common reactive handle, they are not interchangeable. The precise location and nature of substituents on the pyrazole ring profoundly impact both the physical properties and the downstream biological activity of derived molecules [1]. In medicinal chemistry, the pyrazole core is often employed as a metabolically stable bioisostere of phenol, where the substitution pattern dictates lipophilicity, metabolic stability, and target engagement . Replacing the 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride with a 1,4-dimethyl, unsubstituted, or differently halogenated analog can lead to significant differences in synthetic yield and final compound properties, as demonstrated by the distinct predicted physical properties (e.g., density, pKa) of positional isomers .

Quantitative Evidence for Differentiating 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride from its Closest Analogs


Positional Isomerism: Distinct Physical Properties Differentiating 1,5-Dimethyl from 1,4-Dimethyl Analogs

The 1,5-dimethyl substitution pattern yields a molecule with different predicted physicochemical properties compared to its 1,4-dimethyl positional isomer, 1,4-dimethyl-1H-pyrazole-3-sulfonyl chloride . These differences can influence solubility, reactivity, and chromatographic behavior, making the 1,5-isomer a distinct entity for synthetic and optimization purposes.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Halogenation Impact: 1,5-Dimethyl Provides a Distinct Starting Point Compared to 4-Bromo Analogs

The absence of a halogen at the 4-position in 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride (MW 194.64 g/mol) makes it a more versatile starting point for derivatization compared to its 4-bromo counterpart [1]. While 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride (MW 273.54 g/mol) is pre-functionalized for cross-coupling reactions, the unsubstituted 1,5-dimethyl version offers greater flexibility for a wider range of transformations, including electrophilic aromatic substitution and directed metalation, without the constraint of a heavy halogen atom [1].

Medicinal Chemistry Chemical Biology Cross-Coupling

Differentiated Reactivity Profile Compared to Unsubstituted and Differently Substituted Pyrazole Sulfonyl Chlorides

The electron-donating methyl groups at the 1- and 5-positions are expected to modulate the electrophilicity of the sulfonyl chloride moiety and the electron density of the pyrazole ring . This contrasts with unsubstituted pyrazole sulfonyl chlorides (e.g., 1H-pyrazole-4-sulfonyl chloride), which exhibit variable and often higher reactivity due to the lack of electron-donating substituents and the presence of a free N-H group . The 1,5-dimethyl pattern provides a more controlled and predictable reactivity profile for nucleophilic substitutions, which is advantageous in library synthesis and scale-up operations.

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Availability and Purity: A Key Differentiator for Procurement Decisions

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride is commercially available from major chemical suppliers, including Sigma-Aldrich (MilliporeSigma) and CymitQuimica, with a specified purity of 95% . This is in contrast to other positional isomers, such as 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, for which commercial availability and purity data are less standardized and may require custom synthesis . The reliable commercial supply of the 1,5-isomer at a defined purity level reduces procurement lead time and ensures reproducibility in research.

Procurement Chemical Sourcing Supply Chain

Optimal Use Cases for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride in Research and Development


Synthesis of Pyrazole-Containing Sulfonamide Libraries for Kinase and GPCR Targets

The reliable commercial availability (95% purity) and predictable reactivity of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride make it an ideal building block for generating diverse sulfonamide libraries . Its defined 1,5-dimethyl substitution pattern serves as a controlled starting point for exploring structure-activity relationships (SAR) in medicinal chemistry programs, particularly those targeting kinases [1] and other proteins where pyrazole serves as a phenol bioisostere .

Parallel Synthesis and Lead Optimization Campaigns

The compound's moderated reactivity, due to its 1,5-dimethyl substitution, reduces the risk of unwanted side reactions during parallel synthesis . This is a key advantage over unsubstituted pyrazole sulfonyl chlorides, which can exhibit variable reactivity due to the presence of an N-H proton. This makes the 1,5-isomer a preferred choice for automated synthesis platforms and high-throughput chemistry workflows, where consistent and predictable performance is critical for generating high-quality SAR data [1].

Development of Selective LRRK2 Inhibitors

Recent research has identified biaryl-1H-pyrazoles as a novel class of potent and selective G2019S-LRRK2 kinase inhibitors for Parkinson's disease . The 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride serves as a key intermediate for introducing the pyrazole-sulfonamide motif present in these inhibitor scaffolds. Using the 1,5-isomer ensures the correct substitution pattern for this emerging target class, whereas using a different isomer could lead to a loss of potency or selectivity [1].

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